molecular formula C18H19N3O3 B11480541 4-[5-(3,4-Diethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3,4-Diethoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11480541
M. Wt: 325.4 g/mol
InChI Key: KPGVJGFZCKLQJW-UHFFFAOYSA-N
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Description

4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

The synthesis of 4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Attachment of the pyridine ring: The oxadiazole intermediate is then coupled with a pyridine derivative using a suitable coupling reagent.

    Introduction of the diethoxyphenyl group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE can be compared with other similar compounds, such as:

The uniqueness of 4-{5-[(3,4-DIETHOXYPHENYL)METHYL]-1,2,4-OXADIAZOL-3-YL}PYRIDINE lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H19N3O3

Molecular Weight

325.4 g/mol

IUPAC Name

5-[(3,4-diethoxyphenyl)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H19N3O3/c1-3-22-15-6-5-13(11-16(15)23-4-2)12-17-20-18(21-24-17)14-7-9-19-10-8-14/h5-11H,3-4,12H2,1-2H3

InChI Key

KPGVJGFZCKLQJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NC(=NO2)C3=CC=NC=C3)OCC

Origin of Product

United States

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